molecular formula (a)C6H8O7(anhydrous)<br>C6H8O7<br>CH2COOH-C(OH)COOH-CH2COOH<br>C6H8O7 B048113 Hydron;2-hydroxypropane-1,2,3-tricarboxylate CAS No. 125139-08-4

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B048113
M. Wt: 192.12 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as citrate, is a common molecule found in many living organisms. It plays a vital role in the body's metabolism, energy production, and acid-base balance. Citrate is also widely used in scientific research applications, including biochemical studies, biomedical research, and pharmaceutical development.

Scientific Research Applications

Solubility and Chemical Properties

  • The solubility of 2-hydroxypropane-1,2,3-tricarboxylic acid monohydrate in various solvents (water, methanol, ethanol, and propan-2-ol) varies with temperature and solvent composition. The solubility increases with temperature and decreases with the water fraction in the solvent mixtures. The Wilson model and NRTL model were used to analyze this behavior, with the NRTL model providing the best correlation results (Qin et al., 2014).

Antimicrobial Properties

  • 2-Hydroxypropane-1,2,3-tricarboxylic acid, isolated from Citrus microcarpa, shows antimicrobial properties against fish pathogenic bacteria and several bacterial reference strains. The minimum inhibitory concentration (MIC) values for both natural and synthetic forms of this compound were determined using a microdilution method (Lee & Najiah, 2009).

Synthetic Applications

  • A new synthetic route to 2-aminopropane-1,2,3-tricarboxylic acid, involving cyclization of hippuric acid and treatment with methyl bromoacetate, was developed. This process allows for the facile synthesis of the compound and its dimethyl ester (Nizovtsev & Bovin, 2021).

Material Science Applications

  • Tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate was synthesized for use in rigid polyurethane-polyisocyanurate (PUR-PIR) foams. This compound influenced the compressive strength and thermal conductivity of the foams without significantly affecting their density or retention properties (Liszkowska et al., 2015).

Interaction with Metal Oxides

  • The adsorption of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) on alpha-FeOOH particles in aqueous suspensions was studied. The molecular structures of the surface complexes formed were analyzed, revealing insights into the interaction of this compound with metal oxides (Lindegren et al., 2009).

Thermal and Flammable Properties

  • Rigid polyurethane-polyisocyanurate foams synthesized using 2-hydroxypropane-1,2,3-tricarboxylic acid derivatives showed changes in combustibility and thermal properties. The use of these compounds in foams influenced the burning process and thermal conductivity (Liszkowska et al., 2016).

Gadolinium Complexes

  • Novel gadolinium complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid were identified and characterized in aqueous solutions. These studies provide insights into the formation of multinuclear and multi-dentate complexes, crucial for understanding metal-ligand interactions (Riri et al., 2017).

properties

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141633-96-7
Record name Citric acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141633-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

592.0 mg/mL
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

CAS RN

77-92-9
Record name Citric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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